![molecular formula C21H22N2O2 B2527518 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-59-9](/img/structure/B2527518.png)
3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a chemical entity that has been identified as a modulator of the human vanilloid receptor 1 (TRPV1). TRPV1 is known for its role in pain sensation, and modulating this receptor can have significant implications for pain management therapies.
Synthesis Analysis
The synthesis of related N-quinolin-3-yl-benzamides has been achieved through the screening of compound libraries and subsequent analog synthesis. These compounds have been found to act as low nanomolar antagonists of the human TRPV1 receptor . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the reaction of benzohydrazide derivatives with quinoline diones in the presence of a catalyst such as Et3N .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide moiety linked to a hexahydropyridoquinoline system. This structure is likely to contribute to its activity as a TRPV1 modulator due to the specific interactions with the receptor's binding site. The presence of the 3,5-dimethyl groups may influence the compound's binding affinity and selectivity.
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not provided, the related compounds in the N-quinolin-3-yl-benzamide series have been synthesized through reactions involving benzohydrazide derivatives and quinoline diones . These reactions are facilitated by the use of triethylamine (Et3N) as a catalyst, which suggests that similar conditions could be applied to synthesize the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the provided papers. However, the antibacterial activity of related compounds has been evaluated, with one compound showing effectiveness against various bacteria, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) in the range of 0.25 to 0.5 mg/mL . This suggests that the compound may also possess similar antibacterial properties, which could be explored in further studies.
科学的研究の応用
Synthesis and Chemical Transformations
Quinoxalin-2-carboxamides, similar in structure to the target compound, have been synthesized as potential serotonin type-3 (5-HT3) receptor antagonists. These compounds, designed based on pharmacophoric requirements, were evaluated for their antagonistic activity against 5-HT3 receptors, with some showing significant potency (R. Mahesh et al., 2011). Another study focused on the synthesis of 2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazoline-1,9-diones from anthranilamides and levulinic acids, showcasing the versatility of quinoline derivatives in chemical transformations (M. Yamato & Y. Takeuchi, 1982).
Biomimetic Applications
4,5-Dihydropyrrolo[1,2-a]quinoxalines have been synthesized and utilized as tunable and regenerable biomimetic hydrogen sources in asymmetric hydrogenation processes. This demonstrates the potential of quinoline derivatives in biomimetic applications, offering chiral amines with high enantiomeric excesses (Zhangpei Chen et al., 2014).
Catalysis and Material Science
Nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives have been synthesized and characterized, displaying significant activity in ethylene oligomerization. This highlights the role of quinoline derivatives in catalysis and material science applications (Kefeng Wang et al., 2009).
Antimycobacterial Activity
Diversity-oriented synthesis has led to substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, showing promising in vitro antimycobacterial activity against Mycobacterium tuberculosis. This signifies the therapeutic potential of quinoline derivatives in treating infectious diseases (S. Kantevari et al., 2011).
Photocleavage Activity
Synthesis and DNA photocleavage activity of pyrimidinyl hydrazones and 3-(quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives have been explored, with several compounds exhibiting significant activity in converting supercoiled DNA into open circular form. This suggests potential applications in molecular biology and genetics (A. Sharma et al., 2015).
特性
IUPAC Name |
3,5-dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-8-14(2)10-17(9-13)21(25)22-18-11-15-4-3-7-23-19(24)6-5-16(12-18)20(15)23/h8-12H,3-7H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBQVXFZRCVPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
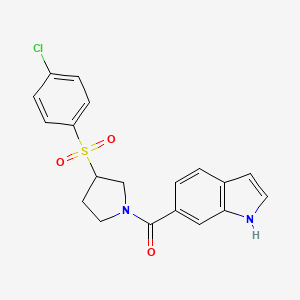
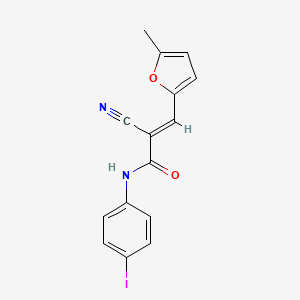

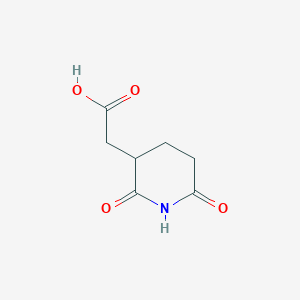
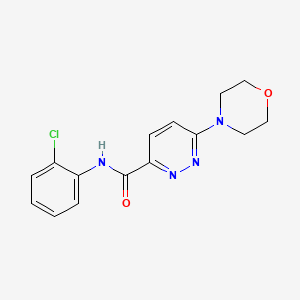
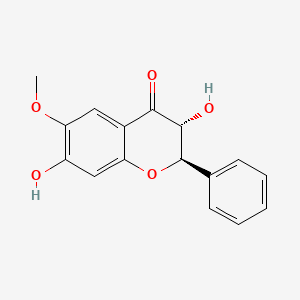
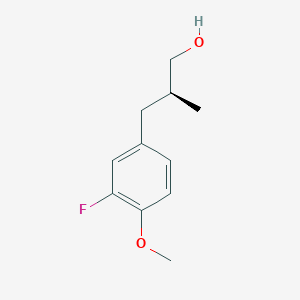
![N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide](/img/structure/B2527449.png)
![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)
![2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2527454.png)
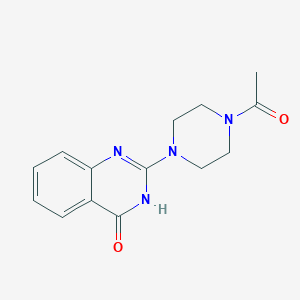

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile](/img/structure/B2527457.png)